- Method for preparing polypeptide compound for pharmaceutical technology, China, , ,
Cas no 92122-45-7 ((2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid)
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (R)-6-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid
- N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-t-butyl-oxycarbonyl-D-lysine
- N(epsilon)-Boc-N(alpha)-Fmoc-D-lysine
- Fmoc-D-Lys(Boc)-OH
- Nepsilon-(tert-Butoxycarbonyl)-Nalpha-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- Fmoc-D-Lys(Fmoc)-OH
- (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Nα-Fmoc-N-ε-Boc-D-lysine
- Nε-Boc-Nα-Fmoc-D-lysine
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-tert-butyl-oxycarbonyl-D-lysine
- N(EPSILON)-(TERT-BUTOXYCARBONYL)-N(ALPHA)-9-FLUORENYLMETHOXYCARBONYL-D-LYSINE
- FmocDLys(Boc)OH
- PubChem10027
- Na-Fmoc-Ne-Boc-D-lysine
- N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-lysine (ACI)
- D
- Nα-Fmoc-Nε-Boc-D-lysine
- (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- AS-14296
- EN300-136573
- HY-W007655
- (2R)-6-[(TERT-BUTOXYCARBONYL)AMINO]-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}HEXANOIC ACID
- N6-[(1,1-DIMETHYLETHOXY)CARBONYL]-N2-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-D-LYSINE
- S3CY44CF48
- AKOS016842972
- N(e)-Boc-N( alpha )-Fmoc-D-lysine
- MFCD00065660
- CS-W007655
- N alpha-Fmoc-N epsilon-Boc-D-lysine
- N-alpha-Fmoc-N-epsilon-Boc-D-lysine
- B3071
- (R)-6-tert-Butoxycarbonylamino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-hexanoic acid
- D-LYSINE, N6-[(1,1-DIMETHYLETHOXY)CARBONYL]-N2-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-
- Q-101579
- Z1675256531
- (R)-6-[(tert-Butoxycarbonyl)amino]-2-[[[(9H-fluoren-9-yl)methoxy]carbonyl]amino]hexanoic Acid; Fmoc-D-Lys(Boc)-OH; Nalpha-Fmoc-Nepsilon-Boc-D-lysine
- M03424
- C26H32N2O6
- N2-(((9H-fluoren-9-yl)methoxy)carbonyl)-N6-(tert-butoxycarbonyl)-D-lysine
- 92122-45-7
- F11080
- N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine
- SCHEMBL2524769
- DTXSID90544408
- N6-?[(1,?1-?Dimethylethoxy)?carbonyl]?-?N2-?[(9H-?fluoren-?9-?ylmethoxy)?carbonyl]?-D-?lysine
- Nepsilon-Boc-Nalpha-Fmoc-D-lysine
- Fmoc-D-Lys(Boc)-OH, 98%
-
- MDL: MFCD00065660
- Inchi: 1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1
- InChI Key: UMRUUWFGLGNQLI-JOCHJYFZSA-N
- SMILES: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N[C@@H](C(=O)O)CCCCNC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 468.22600
- Monoisotopic Mass: 468.226
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 12
- Complexity: 684
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 18
- XLogP3: 2.9
- Topological Polar Surface Area: 114
Experimental Properties
- Color/Form: White powder
- Density: 1.21
- Melting Point: 128.0 to 132.0 deg-C
- Boiling Point: 685.7±55.0 °C at 760 mmHg
- Flash Point: 368.5±31.5 °C
- Refractive Index: 1.566
- PSA: 113.96000
- LogP: 5.45510
- Specific Rotation: 11° (c=1 in DMF)
- Solubility: Insoluble in water
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Security Information
- Signal Word:Warning
- Hazard Statement: H410
- Warning Statement: P273; P391; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 50/53
- Safety Instruction: 60-61
-
Hazardous Material Identification:
- Storage Condition:0-10°C
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM119364-100g |
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92122-45-7 | 95+% | 100g |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 772054-1G |
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| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 772054-5G |
Fmoc-<SC>D</SC>-Lys(Boc)-OH |
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¥1029.02 | 2023-11-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 772054-25G |
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¥2717.46 | 2023-11-22 | ||
| Apollo Scientific | OR36374-25g |
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£53.00 | 2024-05-23 | |
| Apollo Scientific | OR36374-100g |
Fmoc-D-Lys(Boc)-OH |
92122-45-7 | 98+% | 100g |
£207.00 | 2024-05-23 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809406-1g |
Fmoc-D-Lys(Boc)-OH |
92122-45-7 | 99% | 1g |
¥42.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809406-5g |
Fmoc-D-Lys(Boc)-OH |
92122-45-7 | 99% | 5g |
¥136.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809406-25g |
Fmoc-D-Lys(Boc)-OH |
92122-45-7 | 99% | 25g |
¥560.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809406-100g |
Fmoc-D-Lys(Boc)-OH |
92122-45-7 | 99% | 100g |
¥2,140.00 | 2022-01-14 |
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Production Method
Production Method 1
1.2 Reagents: Diisopropylethylamine Solvents: Methanol ; 0.5 h, 25 °C
Production Method 2
- Preparation of amino acid derivatives as HIV aspartyl protease inhibitors, World Intellectual Property Organization, , ,
Production Method 3
- Propanolamine derivatives linked with bile acid used for treating disorders of the lipid metabolism, World Intellectual Property Organization, , ,
Production Method 4
- Selective Targeting of the TPX2 Site of Importin-α Using Fragment-Based Ligand Design, ChemMedChem, 2015, 10(7), 1232-1239
Production Method 5
1.2 Reagents: Hydrochloric acid Solvents: Water
- Solution phase synthesis of β-peptides using micro reactors, Tetrahedron, 2002, 58(27), 5427-5439
Production Method 6
- Pharmaceutical composition containing mor agonist and kor agonist, and uses thereof, World Intellectual Property Organization, , ,
Production Method 7
- Preparation of amino acid derivatives useful for the treatment of Alzheimer's disease, World Intellectual Property Organization, , ,
Production Method 8
- Effective lowly cytotoxic analogs of an HIV-cell fusion inhibitor, T22 ([Tyr5,12, Lys7]-polyphemusin II), Bioorganic & Medicinal Chemistry, 1998, 6(2), 231-238
Production Method 9
- A new single-urea-bound 3,5-dimethylphenylcarbamoylated β-cyclodextrin chiral stationary phase and its enhanced separation performance in normal-phase liquid chromatography, Electrophoresis, 2018, 39(2), 348-355
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Raw materials
- Nε-Boc-D-lysine
- (9H-fluoren-9-yl)methyl chloroformate
- Fmoc-OSu
- (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- (S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid
- 6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Preparation Products
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Suppliers
(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
Introduction to (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic Acid (CAS No. 92122-45-7)
The compound (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid, identified by its CAS number 92122-45-7, is a sophisticated molecule with significant implications in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their utility in the synthesis of advanced peptide mimetics and protease inhibitors, which are critical in addressing a variety of therapeutic challenges. The intricate structure of this molecule, featuring multiple protective groups and functional moieties, underscores its potential as a key intermediate in the creation of novel bioactive agents.
The primary focus of this introduction is to delve into the chemical characteristics of (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid and its relevance in contemporary medicinal chemistry. The molecule's backbone consists of a hexanoic acid chain, which is a common motif in peptidomimetic designs. This chain is modified at the 2-position with a bis-amino group, each amino function being further protected by distinct protecting groups. The N-terminal amine is acetylated, while the C-terminal carboxylate is tert-butoxycarbonylated (Boc), a standard protection strategy in peptide synthesis. Additionally, the second amino group is flanked by two bulky protecting groups: an N-(9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group at the 2-position and another Boc group at the 6-position.
The presence of these protecting groups not only ensures stability during synthetic operations but also allows for selective deprotection steps, enabling controlled access to the reactive sites within the molecule. This level of structural complexity makes (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid a valuable building block for constructing more intricate molecular architectures. Such molecules are often employed in the development of enzyme inhibitors, particularly those targeting serine proteases, which play pivotal roles in various biological pathways.
In recent years, there has been growing interest in the development of peptidomimetics as alternatives to traditional peptides due to their enhanced metabolic stability and reduced immunogenicity. The compound under discussion exemplifies this trend by incorporating elements that mimic peptide bonds while maintaining flexibility and binding affinity. Specifically, the hexanoic acid chain serves as a scaffold that can be modified to interact with specific pockets on target enzymes or receptors. The stereochemistry at the 2-position, being (R)-configured, is particularly important as it dictates the spatial orientation of subsequent functional groups and influences binding interactions.
One of the most compelling aspects of (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid is its utility in the synthesis of protease inhibitors. Proteases are enzymes that catalyze the hydrolysis of peptide bonds and are involved in numerous physiological processes. Dysregulation of protease activity has been implicated in various diseases, including cancer, inflammation, and infectious diseases. Therefore, developing small-molecule inhibitors that can modulate protease activity has become a major focus in drug discovery efforts.
The design of effective protease inhibitors often requires precise mimicry of natural substrates or transition states. The structure of (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid provides an excellent platform for such mimicry due to its ability to incorporate multiple functional groups that can interact with specific residues on the protease active site. For instance, the flanking Boc and Fmoc protecting groups can be strategically removed to expose reactive amine or carboxylate functions that can form covalent bonds with key catalytic residues within the protease active site.
Furthermore, the use of fluorenylmethoxycarbonyl (Fmoc) protection allows for orthogonal deprotection conditions compared to Boc groups, providing chemists with greater flexibility during synthetic operations. This feature is particularly advantageous when constructing complex molecules where multiple functional groups need to be selectively manipulated without interference from other reactive sites.
Recent advances in computational chemistry have also enhanced our ability to design effective peptidomimetics like (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid. Molecular modeling techniques enable researchers to predict how different structural modifications will affect binding affinity and selectivity. By leveraging these tools, scientists can optimize molecular structures before undertaking costly wet-lab experiments, significantly accelerating the drug discovery process.
In addition to protease inhibition, there is growing evidence suggesting that peptidomimetics may have applications beyond enzyme inhibition. For example, they have been explored as modulators of receptor activity and as scaffolds for antibody-drug conjugates (ADCs). The structural versatility of molecules like (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid makes them ideal candidates for such applications.
One notable area where peptidomimetics have shown promise is in oncology research. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. By targeting these pathways with small-molecule inhibitors derived from peptidomimetic structures, researchers aim to develop novel cancer therapeutics that are more effective and less toxic than traditional chemotherapeutic agents.
For instance, studies have demonstrated that certain peptidomimetics can inhibit kinases—enzymes that play critical roles in cell signaling—by mimicking natural substrates or by blocking ATP binding sites. The compound described here could potentially be modified into a kinase inhibitor by introducing appropriate substituents into its hexanoic acid backbone or by incorporating additional functional groups that enhance binding interactions with target kinases.
Another emerging application for peptidomimetics is their use as scaffolds for antibody-drug conjugates (ADCs). ADCs are monoclonal antibodies linked to cytotoxic payloads designed to deliver targeted therapy directly to cancer cells while minimizing side effects on healthy tissues. Peptidomimetic-based scaffolds offer several advantages over traditional antibodies as they can be engineered to possess enhanced stability and improved pharmacokinetic properties.
In conclusion, (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid represents a significant advancement in pharmaceutical chemistry due to its complex structure and versatile functionality. Its potential applications in protease inhibition, oncology research, and antibody-drug conjugate development highlight its importance as a building block for next-generation bioactive agents. As research continues to uncover new therapeutic targets and develop innovative synthetic strategies, compounds like this will undoubtedly play a crucial role in shaping future drug discovery efforts.